Isoleucinomycin

Description

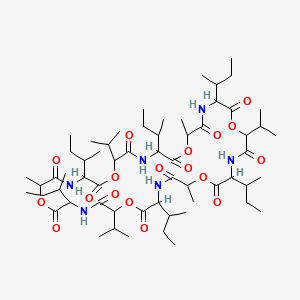

Structure

2D Structure

Properties

CAS No. |

65230-09-3 |

|---|---|

Molecular Formula |

C60H102N6O18 |

Molecular Weight |

1195.5 g/mol |

IUPAC Name |

3,9,15,21,27,33-hexa(butan-2-yl)-6,18,30-trimethyl-12,24,36-tri(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone |

InChI |

InChI=1S/C60H102N6O18/c1-22-31(13)40-55(73)79-37(19)49(67)61-44(35(17)26-5)59(77)83-47(29(9)10)53(71)65-42(33(15)24-3)57(75)81-39(21)51(69)63-45(36(18)27-6)60(78)84-48(30(11)12)54(72)66-41(32(14)23-2)56(74)80-38(20)50(68)62-43(34(16)25-4)58(76)82-46(28(7)8)52(70)64-40/h28-48H,22-27H2,1-21H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)(H,65,71)(H,66,72) |

InChI Key |

FNMUOEJOWXRJBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C)C(C)CC)C(C)C)C(C)CC)C)C(C)CC)C(C)C)C(C)CC)C)C(C)CC)C(C)C |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis

Crystallographic Investigations of Isoleucinomycin

The three-dimensional structure of this compound has been determined using X-ray crystallography, providing crucial insights into its molecular architecture.

X-ray Diffraction Methodologies and Data Acquisition for this compound

The determination of the crystal structure of this compound is achieved through X-ray diffraction analysis. researchgate.net This process involves several key steps. Initially, a high-quality single crystal of this compound is required. youtube.com The crystal is then mounted and placed in a monochromatic X-ray beam. wikipedia.org As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots of varying intensities. nih.gov

This diffraction data is meticulously collected by rotating the crystal and recording the patterns at different orientations. wikipedia.org Modern techniques often employ area detectors like CCD image sensors to capture the diffraction patterns efficiently. wikipedia.org The collected data, consisting of the positions and intensities of thousands of reflections, is then processed to correct for experimental factors and to determine the unit cell dimensions and space group of the crystal. nih.gov

Determination of this compound Crystal Structure (e.g., Space Group, Unit Cell Parameters, Atomic Coordinates)

The crystal structure of this compound, with the chemical formula C₆₀H₁₀₂N₆O₁₈, has been determined by X-ray diffraction. researchgate.net The compound crystallizes in the orthorhombic space group P2₁2₁2₁, which is a common space group for chiral molecules. researchgate.net The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, have been reported.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₆₀H₁₀₂N₆O₁₈ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

This table presents the fundamental crystallographic parameters of this compound as determined by X-ray diffraction analysis. researchgate.netresearchgate.net

The atomic coordinates for all non-hydrogen atoms are determined from the electron density map, which is calculated from the structure factors derived from the diffraction intensities. nih.gov These coordinates provide the precise location of each atom within the unit cell, allowing for the construction of a detailed three-dimensional model of the this compound molecule. researchgate.net

Analysis of Intramolecular Interactions and Conformational Stabilizing Elements (e.g., Hydrogen Bonding Motifs)

The conformation of this compound is stabilized by a network of intramolecular hydrogen bonds. karger.com These are non-covalent interactions that occur within the same molecule. youtube.com In the case of this compound, which is a depsipeptide, hydrogen bonds form between the amide NH groups and the amide carbonyl groups. karger.com Specifically, the structure is characterized by a system of six intramolecular hydrogen bonds of the 4→1 type. karger.com This nomenclature indicates that the hydrogen bond is formed between the carbonyl oxygen of the i-th amino acid residue and the NH proton of the (i+3)th residue.

This network of hydrogen bonds is crucial for maintaining the rigid, bracelet-like conformation of the molecule, which is essential for its function as an ionophore. karger.com The peripheral orientation of the bulky s-butyl side-chains of the isoleucine residues contributes to the lipophilicity of the molecule, facilitating its ability to transport ions across biological membranes. karger.com

Spectroscopic Characterization of this compound Conformation

Spectroscopic techniques provide valuable information about the conformation of this compound in solution, complementing the data obtained from solid-state crystallographic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies on this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. nih.govmdpi.com For this compound, NMR studies have been instrumental in confirming that the conformation observed in the crystalline state is largely preserved in non-polar solvents. karger.com

Vibrational Spectroscopy (Raman and Infrared) for Conformational Insight

Vibrational spectroscopy, which includes both Raman and Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. tanta.edu.egjsscacs.edu.in These techniques are sensitive to the local environment and conformation of functional groups. mit.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. cognitoedu.org For a vibration to be IR active, it must induce a change in the molecule's dipole moment. jsscacs.edu.in In this compound, the stretching frequencies of the amide C=O and N-H groups are particularly informative. The presence of hydrogen bonding affects these frequencies, providing evidence for the specific hydrogen bonding patterns that stabilize the molecule's conformation. karger.com IR studies have corroborated the close structural similarity between this compound and its parent compound, valinomycin (B1682140), as well as their respective potassium complexes. karger.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. edinst.com The resulting Raman spectrum provides information about the vibrational modes of the molecule. youtube.com Raman studies on related compounds like valinomycin have been used to analyze the conformational states in the solid phase. nih.gov For this compound, Raman spectroscopy can provide further insights into the conformational details, particularly concerning the peptide backbone and the orientation of the side chains. researchgate.net

Computational Approaches in this compound Structural Chemistry

The determination of the crystal and molecular structure of this compound, a cyclo[‐(D‐Ile‐Lac‐Ile‐D‐Hyi)3‐], laid the groundwork for understanding its conformation. acs.org However, a static crystal structure represents only one of many possible conformations the molecule can adopt. Computational methods are essential for a more dynamic and comprehensive understanding of its structural chemistry. nih.govnih.govsilicos-it.be

Application of Direct Methods for Molecular Structure Determination (e.g., Shake-and-Bake Algorithm)

The initial determination of molecular structures from X-ray diffraction data is a significant challenge known as the "phase problem." psu.edu Direct methods are a class of computational algorithms designed to solve this problem by estimating the phases of the diffraction pattern directly from the measured intensities. nih.gov Among these, the Shake-and-Bake algorithm stands out as a powerful, automated procedure for solving complex crystal structures, including those of peptides and small proteins. buffalo.edunih.govresearchgate.net

The Shake-and-Bake method operates through an iterative process that alternates between reciprocal space (where phase information resides) and real space (where the atomic positions are). psu.eduresearchgate.net The process begins with a set of randomly positioned trial atoms. researchgate.net A Fourier transform of these atomic coordinates yields an initial set of phases. These phases are then refined to optimize a mathematical figure-of-merit, such as the minimal function. buffalo.edunih.gov An inverse Fourier transform then generates an electron density map in real space, from which the positions of the most significant peaks (corresponding to atoms) are identified. psu.edu These new atomic positions form the basis for the next cycle of phase refinement. By repeatedly "shaking" the atoms in real space and "baking" the phases in reciprocal space, the algorithm can converge from a random starting point to the correct structure. nih.govresearchgate.net

For molecules in the size range of this compound, the Shake-and-Bake algorithm, implemented in programs like SnB, has proven highly effective, particularly when high-resolution diffraction data (better than 1.2 Å) is available. nih.govescholarship.org The success of this method for other complex peptides suggests its direct applicability and importance in the initial ab initio structure solution of this compound crystals. nih.govnih.gov

Table 1: Key Features of the Shake-and-Bake Algorithm

| Feature | Description | Reference |

| Core Principle | Alternates between real-space and reciprocal-space operations to solve the phase problem. | psu.eduresearchgate.net |

| Real Space Operation | Peak picking from electron density maps to identify atomic positions. | buffalo.edu |

| Reciprocal Space Operation | Refinement of phases using a minimal function to improve the solution. | nih.govresearchgate.net |

| Starting Point | Utilizes randomly generated trial structures. | researchgate.net |

| Applicability | Effective for solving complex, atomic-resolution structures, including peptides. | nih.govescholarship.org |

Advanced Sampling Techniques for Conformational Space Exploration (e.g., Monte Carlo Simulations)

While X-ray crystallography reveals a molecule's structure in the solid state, the conformation in solution can be significantly different and more flexible. This compound, as a cyclic peptide, can adopt a multitude of conformations. Exploring this vast "conformational space" is crucial for understanding its properties and interactions in a biological context. biorxiv.orgarxiv.org Monte Carlo (MC) simulations are a powerful stochastic method for this purpose. wustl.edu

MC simulations explore the potential energy surface of a molecule by making random changes to its coordinates (e.g., torsional angles) and accepting or rejecting these changes based on a probability criterion, typically the Metropolis criterion. wustl.edu This allows the simulation to overcome energy barriers and sample a wide range of conformations, including those that might be inaccessible to deterministic methods like energy minimization. arxiv.org

For cyclic peptides like this compound, specialized MC techniques have been developed to enhance sampling efficiency. tandfonline.com Configurational Bias Monte Carlo (CBMC), for instance, is a sophisticated approach that intelligently grows or re-bridges portions of the molecular backbone and side chains, leading to a more efficient exploration of the torsional degrees of freedom. arxiv.org Combining MC methods with techniques like parallel tempering, where multiple simulations are run at different temperatures, further improves the ability to escape local energy minima and achieve a comprehensive sampling of the conformational landscape. tandfonline.com These in-silico methods are indispensable for characterizing the range of shapes a cyclic peptide can assume. biorxiv.org

Table 2: Comparison of Monte Carlo Simulation Techniques for Peptides

| Technique | Description | Advantage for Cyclic Peptides | Reference |

| Standard Monte Carlo | Generates new configurations through random moves accepted/rejected based on energy. | Can cross energy barriers that trap other methods. | wustl.edu |

| Configurational Bias MC (CBMC) | Biases the generation of trial moves to favor low-energy conformations. | Efficiently samples torsional degrees of freedom in constrained molecules. | arxiv.org |

| Hybrid Monte Carlo | Incorporates short molecular dynamics trajectories as trial moves. | Combines the benefits of both MC and MD approaches. | wustl.edu |

| Parallel Tempering | Runs multiple simulations at different temperatures with exchanges between them. | Greatly enhances the ability to overcome high energy barriers and find global minima. | tandfonline.com |

Evolutionary Algorithms in Solving this compound-related Molecular Structures

Evolutionary algorithms (EAs), including genetic algorithms (GAs), are optimization heuristics inspired by the principles of Darwinian evolution. nih.govchemrxiv.org These methods are increasingly applied to complex problems in molecular chemistry, from structure prediction to peptide design. nih.govuni-marburg.de In the context of structural chemistry, an EA operates on a "population" of candidate solutions (e.g., different molecular conformations or sets of phases). psu.edupnas.org

Each individual solution is evaluated based on a "fitness function," which could be its potential energy or, in the case of structure determination, a figure-of-merit related to the diffraction data. chemrxiv.orgpnas.org The fittest individuals are selected to "breed" and "mutate," creating a new generation of solutions that inherits favorable traits. pnas.org This iterative process of selection, crossover, and mutation drives the population toward optimal solutions. chemrxiv.org

EAs have been successfully coupled with the Shake-and-Bake methodology to optimize the input parameters of the program, thereby reducing the time-to-solution for difficult structures. psu.edubuffalo.edu By creating a population of candidate parameter sets and evolving them based on their success in solving known structures, the algorithm can learn the most efficient way to tackle a new, unknown structure. psu.edu Furthermore, EAs are used in de novo peptide design to explore the vast sequence space and identify peptides with desired structural or functional properties, a task for which they are well-suited due to their ability to navigate multi-dimensional problem landscapes. uni-marburg.deunits.it For a molecule like this compound, these algorithms offer a powerful computational framework for refining structural models and exploring sequence-structure relationships.

Synthetic Methodologies and Chemical Modifications

Strategies for the Chemical Synthesis of Isoleucinomycin

The total synthesis of cyclic depsipeptides like this compound can be approached through two primary strategies: solution-phase synthesis and solid-phase peptide synthesis (SPPS). wikipedia.orgamericanpeptidesociety.org Each method offers distinct advantages and is chosen based on the desired scale of synthesis and the specific chemical properties of the target molecule.

Solution-Phase Synthesis: This classical approach involves the stepwise coupling of amino acid and hydroxy acid residues in a solvent. slideshare.netresearchgate.net While it can be labor-intensive and require purification after each step, solution-phase synthesis is highly scalable, making it suitable for the large-scale production of peptides and their analogs. americanpeptidesociety.org The key steps in a hypothetical solution-phase synthesis of this compound would involve:

Preparation of Protected Monomers: Each amino acid (D-isoleucine, L-isoleucine) and hydroxy acid (D-α-hydroxyisovaleric acid, L-lactic acid) would be protected at their reactive side chains and termini to prevent unwanted side reactions.

Stepwise Coupling: The protected monomers would be sequentially coupled to form linear depsipeptide fragments. This process typically employs coupling reagents to facilitate the formation of amide and ester bonds.

Fragment Condensation: Larger linear fragments can be synthesized and then joined together to create the full-length linear precursor of this compound.

Macrolactamization or Macrolactonization: The final and often most challenging step is the intramolecular cyclization of the linear precursor to form the macrocyclic ring. This can be achieved by forming either an amide bond (macrolactamization) or an ester bond (macrolactonization) at a strategic point in the linear chain. rsc.org The success of this step is highly dependent on the conformation of the linear peptide and the reaction conditions.

Deprotection: Finally, all protecting groups are removed to yield the natural product.

Solid-Phase Peptide Synthesis (SPPS): Developed by R. Bruce Merrifield, SPPS has become a cornerstone of peptide and depsipeptide synthesis. wikipedia.orgbachem.com In this method, the growing peptide chain is anchored to an insoluble polymer resin, which simplifies the purification process as excess reagents and byproducts can be washed away after each coupling step. bachem.comd-nb.info A general SPPS strategy for this compound would entail:

Attachment to Resin: The first amino or hydroxy acid is covalently attached to a solid support.

Iterative Coupling and Deprotection: The subsequent protected amino and hydroxy acids are added in a stepwise manner. Each cycle involves the deprotection of the terminal group of the resin-bound chain followed by the coupling of the next protected monomer. bachem.com

Cleavage from Resin: Once the linear sequence is assembled, the depsipeptide is cleaved from the resin.

Cyclization in Solution: The final cyclization step is typically performed in solution, similar to the solution-phase method. rsc.org

The choice between these strategies often involves a trade-off between the ease of purification and automation offered by SPPS and the scalability of solution-phase synthesis. americanpeptidesociety.org For complex structures like this compound, a hybrid approach combining both solid-phase and solution-phase techniques may also be employed. nih.gov

Development of Synthetic Routes for this compound Analogs

The development of synthetic routes for analogs of this compound is essential for exploring its biological potential and understanding its mode of action. nih.govchemrxiv.org By systematically modifying the structure, chemists can probe the importance of each component for its activity.

Synthetic strategies for analogs often build upon the established routes for the parent natural product. For instance, in the synthesis of analogs of the cyclic depsipeptide YM-280193, monomer and dipeptide fragments were prepared using conventional chemistry and then assembled via Fmoc-SPPS. nih.gov A key feature of this synthesis was the late-stage introduction of an unnatural amino acid on the resin. nih.gov This highlights the flexibility of SPPS in creating diverse analogs.

The synthesis of new isogranulatimide (B8811538) analogues, for example, involved replacing specific heterocyclic units to assess their impact on biological activity. nih.gov Similarly, for this compound, analogs could be designed by:

Substituting Amino Acids: Replacing one or more of the isoleucine residues with other natural or unnatural amino acids to investigate the role of the side chains in biological activity.

Altering the Ring Size: Synthesizing macrocycles with different numbers of residues to study the effect of ring strain and conformation.

Introducing Conformational Constraints: Incorporating elements that restrict the flexibility of the macrocycle to lock it into a specific bioactive conformation.

The table below outlines potential modifications for creating this compound analogs and the synthetic rationale.

| Analog Type | Modification | Synthetic Rationale |

| Amino Acid Substituted | Replace D-Isoleucine with D-Valine | Utilize commercially available protected D-Valine in SPPS or solution-phase synthesis. |

| Hydroxy Acid Modified | Replace L-Lactic Acid with L-Alanine (ester to amide) | Modify the linear precursor to incorporate an amino acid instead of a hydroxy acid. |

| Ring Size Variant | Synthesize a smaller or larger macrocycle | Adjust the number of monomer units in the linear precursor before cyclization. |

| Stereochemical Variant | Synthesize an analog with all L-amino acids | Utilize only L-amino acid building blocks during the synthesis. |

These synthetic efforts provide a library of related compounds that can be screened for improved biological properties, such as enhanced potency or selectivity. rsc.orgmdpi.com

Chemical Modifications for Structure-Activity Relationship Probes

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry, aiming to identify the key structural features of a molecule that are responsible for its biological activity. gardp.orgoncodesign-services.com For this compound, SAR probes are designed to explore how specific chemical modifications affect its function. These probes often incorporate reporter groups or reactive moieties to facilitate biological studies.

Fluorophores: Attaching a fluorescent tag allows for the visualization of the molecule's localization within cells and tissues.

Biotinylation: Introducing a biotin (B1667282) tag enables affinity-based purification of the molecule's cellular targets.

Photo-affinity Labels: Incorporating a photoreactive group allows for the covalent cross-linking of the molecule to its biological target upon photoirradiation, facilitating target identification.

Click Chemistry Handles: Introducing an azide (B81097) or alkyne group allows for the facile attachment of various reporter tags via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

The synthesis of these probes requires careful planning to ensure that the modification is introduced at a position that is tolerant to substitution. For example, in the study of manzamine analogues, chemical modifications were focused on specific functional groups to generate a library of compounds with varied activities. nih.gov This approach allows for a systematic exploration of the SAR.

The table below summarizes different types of chemical modifications used to create SAR probes and their applications.

| Probe Type | Modification | Application | Synthetic Consideration |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein, rhodamine) | Cellular imaging and localization studies | The fluorophore should be attached at a site that does not interfere with biological activity. |

| Affinity Probe | Attachment of a biotin tag | Target identification and pull-down assays | The linker between the probe and biotin should be of sufficient length to avoid steric hindrance. |

| Photo-affinity Probe | Incorporation of a photoreactive group (e.g., benzophenone, diazirine) | Covalent labeling of the biological target | The photoreactive group must be stable to the synthetic conditions and activated by a specific wavelength of light. |

By synthesizing and evaluating these modified versions of this compound, researchers can gain valuable insights into its mechanism of action and identify the pharmacophore responsible for its biological effects. nih.gov This knowledge is instrumental in the rational design of new and improved therapeutic agents based on the this compound scaffold. preprints.org

Structure Activity Relationship Sar and Rational Design of Isoleucinomycin

Identification of Structural Moieties Critical for Biological Activity in Isoleucinomycin and Analogs

This compound is a cyclic dodecadepsipeptide, a class of compounds often produced by microorganisms and known for their ionophoric and antimicrobial properties. karger.comwikipedia.org Its structure is closely related to valinomycin (B1682140), consisting of a repeating sequence of amino acids and hydroxy acids. Specifically, the structure of this compound is cyclo[-(D-Ile-Lac-Ile-D-Hyi)3-] where Ile is isoleucine, Lac is L-lactic acid, and Hyi is D-α-hydroxyisovaleric acid. karger.com The biological function of this compound and its analogs is intrinsically linked to several structural features:

The Macrocyclic Ring: The 36-membered ring forms a scaffold that creates a central cavity. This structure is fundamental to its function as a carrier ionophore, which binds to a specific ion and shields its charge, allowing it to pass through the hydrophobic lipid membranes of cells. karger.comwikipedia.org

Amino and Hydroxy Acid Residues: The specific sequence and stereochemistry (L- and D-configurations) of the isoleucine and hydroxy acid residues are crucial. These residues orient their carbonyl groups towards the central cavity, creating a polar environment ideal for coordinating with a cation, while the hydrophobic side chains of the isoleucine residues face outwards, enhancing the molecule's lipid solubility. karger.com

Side Chains: The substitution of valine in valinomycin with isoleucine in this compound results in a slight modification of the molecule's lipophilicity. This change contributes to this compound being a more potent ionophore than valinomycin, as it shows a higher ability to extract metal ions from an aqueous phase into an organic phase. karger.com

Ring Size: Analogs with an expanded ring size exhibit altered ion selectivity. For instance, hexadecathis compound, an analog with a larger molecular cavity (cyclo[-(D-Ile-Lac-Ile-D-Hyi)4-]), shows a preference for larger cations like Cesium (Cs+) and Rubidium (Rb+). karger.com It is also an efficient carrier for bulky organic cations such as tetramethylammonium (B1211777) and acetylcholine, a property where it surpasses both this compound and valinomycin. karger.com

The antimicrobial activity of ionophores like this compound is tied to their ability to disrupt the ion gradients across bacterial cell membranes. nih.gov This disruption of the membrane potential is a key mechanism of action. nih.gov Studies on related ionophores show that their effectiveness is often limited to Gram-positive bacteria, as the outer membrane of Gram-negative bacteria acts as a permeability barrier. nih.gov

Table 1: Impact of Structural Modifications on Ion Selectivity and Transport

| Compound | Structural Modification | Key Finding | Citation |

|---|---|---|---|

| This compound | Standard cyclo[-(D-Ile-Lac-Ile-D-Hyi)3-] structure | More potent K+ ionophore than valinomycin due to increased lipophilicity. | karger.com |

| Hexadecathis compound | Expanded ring size (n=4 instead of 3) | Shifts ion selectivity towards larger cations (Cs+ > Rb+ > K+); efficient carrier of bulky organic cations. | karger.com |

Comparative SAR Analysis with Valinomycin and Other Cyclic Depsipeptides

A comparative analysis of the structure-activity relationships of this compound with valinomycin and other cyclic depsipeptides provides valuable insights into the determinants of their biological function.

Comparison with Cereulide (B3040119): Cereulide, the emetic toxin from Bacillus cereus, is another cyclic dodecadepsipeptide with structural similarities to valinomycin. nih.gov Like valinomycin, it functions as a potassium ionophore. nih.gov Comparative studies show that both valinomycin and cereulide exhibit pH-dependent antimicrobial activity against Gram-positive bacteria, with the highest activity at alkaline pH. nih.gov This is attributed to their ability to dissipate the cell's membrane potential (ΔΨ), which is a critical component of the proton motive force under these conditions. nih.gov This comparison underscores a common mechanism of action among K+-selective ionophoric depsipeptides, where their antibacterial effect stems from compromising the integrity of the cell membrane's ion balance. nih.gov

General Trends in Cyclic Depsipeptides: The SAR of cyclic depsipeptides is heavily influenced by:

Ring Conformation and Size: The size of the central cavity, dictated by the number of repeating units, is a primary determinant of ion selectivity. karger.com

Stereochemistry: The alternating L- and D-configurations of the constituent acids are critical for adopting the correct three-dimensional bracelet-like conformation required for ion complexation. karger.com

Principles of Rational Molecular Design Applied to this compound Scaffold

The rational design of new molecules based on the this compound scaffold aims to create analogs with improved or novel properties, such as enhanced antimicrobial activity, different ion selectivity, or better stability. utexas.edursc.orgnih.govcollaborativedrug.com This process is guided by the established SAR principles. wikipedia.org

Key strategies include:

Modification of the Macrocyclic Backbone: Systematically altering the ring size, as demonstrated by hexadecathis compound, is a direct approach to tune ion selectivity. karger.com This allows for the design of ionophores targeted for larger or different types of cations.

Amino Acid Substitution: Replacing the isoleucine residues with other natural or unnatural amino acids can modulate the molecule's properties. nih.gov For example, introducing amino acids with different side-chain sizes, polarities, or charges could alter lipophilicity, target specificity, and biological activity. mdpi.com The goal is to optimize the balance between the hydrophobic exterior that interacts with the cell membrane and the hydrophilic interior that binds the ion.

Conformational Constraints: Introducing specific structural elements, such as different types of amino acids or chemical linkers, can be used to pre-organize the scaffold into a specific conformation. This can enhance binding affinity for a target ion by reducing the entropic penalty of complexation.

Hybrid Molecule Synthesis: A more advanced strategy involves conjugating the this compound scaffold to another active molecule (a "pharmacophore") to create a hybrid compound with a dual mechanism of action. researchgate.net For example, attaching a molecule that targets a specific bacterial protein could create a potent antibiotic that both disrupts the membrane and inhibits an essential cellular process. This approach has the potential to be effective against drug-resistant strains. researchgate.netnih.gov

By applying these rational design principles, the this compound scaffold serves as a versatile template for developing new chemical probes to study biological membranes and for creating novel therapeutic agents. utexas.eduresearchgate.netnih.gov

Molecular and Cellular Mechanisms of Action

Investigating Ion Complexation and Transport Properties of Isoleucinomycin

This compound is classified as a 12-membered cyclic depsipeptide, structurally similar to the well-studied ionophore valinomycin (B1682140). karger.com Its ability to function as an ion carrier, or ionophore, is central to its biological activity. This property stems from its three-dimensional structure, which allows it to selectively bind and transport metal ions across lipid bilayers. karger.com

The key difference between this compound and valinomycin lies in the presence of six additional methyl groups on the periphery of the this compound complex. This structural variation enhances its lipophilicity, or its ability to dissolve in fats, oils, and lipids. karger.com Consequently, this compound demonstrates a greater capacity to extract metal ions from an aqueous environment into an organic phase, making it a more potent ionophore under certain conditions. karger.com

The ion-complexing capabilities of this compound have been compared to other ionophores, revealing a similar selectivity sequence for alkali metal ions as valinomycin. karger.com However, its enhanced lipophilicity contributes to a higher extractability of these ions. karger.com The process of ion transport by ionophores like this compound can occur via a carrier mechanism, where the ionophore encapsulates the ion and diffuses across the membrane. karger.com

The table below summarizes the ion complexation and transport characteristics of this compound.

| Property | Description | Source |

| Ionophore Type | Carrier | karger.com |

| Structural Class | Cyclic Depsipeptide | karger.com |

| Selectivity | Similar to valinomycin for alkali metal ions | karger.com |

| Lipophilicity | Enhanced due to additional peripheral methyl groups | karger.com |

| Transport Potency | More potent than valinomycin in certain conditions | karger.com |

| Mechanism | Forms a complex with ions to facilitate transport across membranes | karger.com |

Elucidating Interactions with Biological Membrane Systems

The interaction of this compound with biological membranes is a direct consequence of its ionophoric nature. By transporting ions across the lipid bilayer, it can alter the electrochemical gradients that are crucial for numerous cellular functions. Biological membranes are complex structures, primarily composed of a lipid bilayer with embedded proteins, and they maintain a specific internal environment necessary for cellular life. researchgate.netlibretexts.org

The introduction of an ionophore like this compound can disrupt the carefully maintained ion balance across the membrane. This disruption can lead to changes in membrane potential, which is the difference in electric potential between the interior and the exterior of a cell. The transport of positively charged ions into or out of the cell will directly impact this potential.

Furthermore, the integration of this compound and the subsequent ion transport can affect the physical properties of the membrane itself. The movement of the this compound-ion complex across the lipid bilayer can influence membrane fluidity and permeability. While specific studies on this compound's direct effects on membrane fluidity are not detailed in the provided results, the general mechanism of ionophores suggests such interactions are likely. The structural integrity of the membrane can also be compromised, potentially leading to increased permeability to other molecules and eventual cell death. The interaction of molecules with membranes can lead to changes in the membrane's biophysical properties, such as rigidity. biorxiv.org

The table below outlines the potential interactions of this compound with biological membrane systems.

| Interaction | Effect | Source |

| Membrane Potential | Alters the electrochemical gradient across the membrane. | nih.gov |

| Ion Gradients | Disrupts the concentration of specific ions between the cell's interior and exterior. | karger.com |

| Membrane Permeability | May increase the permeability of the membrane to various ions. | mdpi.com |

| Membrane Fluidity | The movement of the ionophore-ion complex could influence the fluidity of the lipid bilayer. | harvard.edu |

In Vitro Cellular Target Identification and Pathway Modulation Studies

To understand the full scope of this compound's biological effects, it is essential to identify its cellular targets and the signaling pathways it modulates. In vitro studies, using cultured cells, are fundamental in this endeavor. creativebiolabs.netcontractlaboratory.com

A variety of cellular assays can be employed to profile the biological activity of this compound. These assays measure different cellular responses to the compound, providing insights into its mechanism of action. discoverx.comnih.gov

Cytotoxicity Assays: These assays determine the concentration of this compound that is toxic to cells. By measuring cell viability or death, researchers can establish a dose-response relationship. contractlaboratory.com

Antimicrobial Assays: Given that this compound is a peptide antibiotic, a primary activity to profile is its effect against various bacterial strains. ontosight.ai This involves determining the minimum inhibitory concentration (MIC) required to halt bacterial growth.

Ion Channel/Transport Assays: Specific assays can be designed to measure the transport of particular ions across the cell membrane in the presence of this compound, confirming its ionophoric activity in a cellular context.

Membrane Integrity Assays: These assays can quantify any damage to the cell membrane caused by this compound, for example, by measuring the leakage of intracellular components.

The table below lists some of the cellular assays relevant for profiling this compound's activity.

| Assay Type | Purpose | Example Endpoint | Source |

| Cytotoxicity | To assess the toxic effects on cells. | Cell viability, apoptosis | contractlaboratory.com |

| Antimicrobial | To determine the effectiveness against bacteria. | Minimum Inhibitory Concentration (MIC) | ontosight.ai |

| Ion Transport | To measure the movement of ions across the cell membrane. | Changes in intracellular ion concentration | nih.gov |

| Membrane Integrity | To evaluate damage to the cell membrane. | Release of intracellular enzymes | contractlaboratory.com |

The disruption of ion homeostasis by this compound can trigger a cascade of events within the cell, affecting various intracellular signaling pathways. These pathways are complex networks of proteins and molecules that control fundamental cellular processes such as cell growth, proliferation, and death (apoptosis). termedia.plfrontiersin.org

Changes in intracellular ion concentrations, particularly of ions like potassium (K+) and calcium (Ca2+), can act as secondary messengers, activating or inhibiting different signaling molecules. For instance, an influx of Ca2+ can activate numerous enzymes and transcription factors, leading to widespread changes in gene expression and cellular behavior.

While the direct impact of this compound on specific signaling pathways like the AKT-mTORC1 or Wnt pathways has not been explicitly detailed in the provided search results, it is plausible that its ionophoric activity could indirectly influence these and other pathways. termedia.plfrontiersin.org For example, cellular stress induced by ion imbalance can activate stress-response pathways, such as those involving mitogen-activated protein kinases (MAPKs). The metabolic state of the cell can also be significantly altered, potentially affecting pathways sensitive to the cell's energy status, like the AMPK pathway. researchgate.netresearchgate.net Further research is needed to delineate the precise signaling networks modulated by this compound.

Potential intracellular signaling pathways that could be affected by the ionophoric activity of this compound are summarized in the table below.

| Signaling Pathway | Potential Effect of this compound | Potential Consequence | Source |

| Calcium Signaling | Increased intracellular calcium levels. | Activation of calcium-dependent enzymes and transcription factors. | nih.gov |

| Stress-Response Pathways (e.g., MAPK) | Activation due to cellular stress from ion imbalance. | Regulation of cell survival, apoptosis, and inflammation. | termedia.pl |

| AMPK Pathway | Activation due to altered cellular energy status. | Regulation of cellular metabolism and growth. | researchgate.net |

| Apoptosis Pathways | Induction of programmed cell death. | Cell death in response to irreparable cellular damage. | termedia.pl |

Future Directions and Advanced Research Perspectives

Emerging Technologies in Isoleucinomycin Research

The analytical challenges posed by cyclic peptides like this compound, which often feature non-ribosomal amino acids and lack clear termini for sequencing, are being met with a host of powerful new technologies. proteinmetrics.com These tools offer unprecedented sensitivity and resolution, enabling deeper insights into its structure and function.

Key technological advancements include:

Advanced Mass Spectrometry (MS): Mass spectrometry is a cornerstone of peptide analysis, valued for its high sensitivity and detailed structural information. ijpsjournal.com Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) and Electrospray Ionization (ESI-MS) are fundamental. ijpsjournal.com For a cyclic structure like this compound, tandem MS (MS/MS or MSⁿ) is particularly crucial. This method involves multiple stages of ion selection and fragmentation, which helps to overcome the difficulties of sequencing a molecule that requires two bond cleavages to open the ring. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC remains the gold standard for peptide purification and analysis. mdpi.com Reversed-phase HPLC (RP-HPLC), in particular, is highly effective for separating peptides based on hydrophobicity and is essential for purity analysis in stability studies. ijpsjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specialized NMR techniques, especially those utilizing the Nuclear Overhauser Effect (NOE), are powerful for determining the three-dimensional conformation of cyclic peptides in solution. rsc.org This is critical for understanding how this compound's shape relates to its biological activity.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are set to revolutionize natural product research by analyzing vast and complex datasets from various sources. rsc.orgdrmoustafamoustafa.org In the context of this compound, AI can be used to predict bioactivity, identify patterns in spectroscopic data, and mine genomic information to understand its biosynthesis, transforming how researchers generate and test hypotheses. rsc.orgeuropa.eu

High-Throughput Screening (HTS) Technologies: To explore the potential applications of this compound or its analogues, HTS methods are invaluable. Technologies such as phage display and mRNA display allow for the rapid generation and screening of vast libraries of cyclic peptides against biological targets. acs.org

The following table summarizes these emerging technologies and their applications in this compound research.

Table 1: Emerging Technologies in this compound Research

| Technology | Principle | Application to this compound Research |

|---|---|---|

| Tandem Mass Spectrometry (MSⁿ) | Involves multiple rounds of mass selection and fragmentation to deduce the sequence of complex molecules. rsc.org | Elucidates the amino acid sequence of the cyclic this compound structure, which is resistant to traditional sequencing methods. proteinmetrics.comrsc.org |

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. mdpi.com | Purifies this compound from complex natural extracts and analyzes its stability and degradation products. ijpsjournal.commdpi.com |

| Nuclear Magnetic Resonance (NMR) | Uses the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. rsc.org | Determines the 3D solution structure and conformational dynamics, linking its physical shape to its function. rsc.org |

| Artificial Intelligence (AI) & Machine Learning (ML) | Algorithms that identify patterns in large, multimodal datasets to make predictions and generate insights. rsc.orgdrmoustafamoustafa.org | Mines genomic and metabolomic data to predict biosynthetic pathways, analyzes spectroscopic data for structural clues, and predicts potential bioactivities. rsc.org |

| High-Throughput Screening (HTS) | Automated technologies (e.g., phage display, mRNA display) to rapidly test thousands of compounds for biological activity. acs.org | Screens this compound derivatives or libraries of related cyclic peptides to discover and optimize interactions with therapeutic targets. acs.org |

Interdisciplinary Approaches for Comprehensive this compound Characterization

A holistic understanding of this compound is unattainable through a single scientific discipline. An interdisciplinary approach, which integrates methods and perspectives from different fields, is essential for a comprehensive characterization, from its genetic origins to its metabolic fate. advantere.orgmdpi.com This strategy fosters innovative solutions by combining diverse knowledge to tackle complex scientific problems. mdpi.comresearchgate.net

The core of this approach lies in the convergence of '-omics' fields with classical chemistry and bioinformatics:

Genomics: By sequencing the genome of the producing organism, researchers can identify the Biosynthetic Gene Cluster (BGC) responsible for this compound production. biorxiv.org This provides a genetic blueprint, revealing the enzymes involved and offering clues about the molecule's structure and potential for modification. biorxiv.orgnih.gov

Proteomics: This field focuses on the large-scale study of proteins. In this compound research, proteomics can directly detect the expression of the large, modular enzymes—nonribosomal peptide synthetases (NRPSs)—that synthesize the peptide. nih.gov This "protein-first" strategy confirms that the BGC identified by genomics is active and producing the necessary enzymatic machinery. nih.gov

Metabolomics: This is the study of the complete set of small-molecule metabolites within an organism. Metabolomics provides the chemical profile of the organism, allowing for the direct detection of this compound and its precursors or related byproducts. nih.gov This is key to understanding the final output of the biosynthetic pathway. rsc.org

Bioinformatics: This computational field acts as the bridge connecting the '-omics' data. Tools like antiSMASH are used for genome mining to find BGCs, while molecular networking platforms organize mass spectrometry data to visualize and identify families of related molecules, greatly speeding up the process of dereplication (avoiding the rediscovery of known compounds). biorxiv.orggeomar.de

The synergy between these fields allows researchers to connect the genetic potential (genomics) with the expressed enzymatic machinery (proteomics) and the resulting chemical products (metabolomics), all facilitated by computational analysis (bioinformatics). rsc.org

Table 2: Interdisciplinary Fields for this compound Characterization

| Discipline | Contribution | Key Questions Answered |

|---|---|---|

| Genomics | Identifies the biosynthetic gene cluster (BGC) encoding the enzymes for this compound synthesis. biorxiv.org | What are the genetic instructions for making this compound? Can its biosynthesis be engineered? |

| Proteomics | Detects the expression of the biosynthetic enzymes (e.g., NRPSs) in the organism. nih.gov | Are the genes for this compound production actually being expressed as functional proteins? |

| Metabolomics | Provides a chemical snapshot of the organism, directly identifying this compound and related metabolites. nih.gov | Is this compound being produced under specific conditions? What other related compounds are present? |

| Bioinformatics | Uses computational tools to mine genomic data (e.g., antiSMASH) and analyze metabolomic data (e.g., molecular networking). biorxiv.orggeomar.de | Where is the gene cluster in the genome? Is the molecule novel? How does it relate to other known natural products? |

Theoretical and Computational Predictions for this compound Properties and Interactions

Computational chemistry and molecular modeling provide a "computational microscope" that allows researchers to investigate this compound at an atomic level of detail, predicting its properties and behavior in ways that are difficult or impossible to measure experimentally. jstar-research.comnih.gov These in silico methods are crucial for rationalizing experimental findings and guiding future research. jstar-research.com

Key computational approaches include:

Molecular Mechanics (MM) and Molecular Dynamics (MD): These methods use classical physics to simulate the movement of atoms over time. MD simulations are particularly powerful for exploring the conformational space of flexible molecules like this compound, revealing its preferred shapes and how it changes over time in a solvent. upc.eduscifiniti.com This is essential for understanding how it might bind to a receptor.

Quantum Mechanics (QM): For a highly accurate description of chemical reactivity and electronic properties, QM methods are required. upc.edu While computationally expensive, QM calculations can predict spectroscopic properties (e.g., NMR, IR spectra) and describe chemical reactions, such as bond breaking or forming. jstar-research.com

Hybrid QM/MM Methods: These methods offer a balance between accuracy and computational cost by treating a small, critical region of the molecule (e.g., a reactive site) with high-level QM theory, while the rest of the system is modeled using more efficient MM methods. nih.gov This is ideal for studying enzymatic reactions or specific molecular interactions.

Density Functional Theory (DFT): A popular QM-based method, DFT is used to investigate the electronic structure of molecules. mdpi.com It can be applied to predict a wide range of properties, including molecular geometries, reaction energies, and pKa values, which govern a molecule's charge state in different environments. mdpi.commdpi.com

Molecular Docking: This technique predicts the preferred orientation of one molecule when bound to another (e.g., this compound binding to a protein target). scifiniti.com It is a cornerstone of computer-aided drug design, used to screen virtual libraries and generate hypotheses about a molecule's mechanism of action.

These computational tools enable the prediction of a wide array of molecular characteristics, providing deep mechanistic insight that complements experimental work. jstar-research.com

Table 3: Theoretical and Computational Methods for this compound

| Method | Principle | Predicted Properties and Insights for this compound |

|---|---|---|

| Molecular Dynamics (MD) Simulation | Simulates the physical motions of atoms and molecules based on a classical force field. nih.govupc.edu | Predicts 3D conformational flexibility, solvent interactions, and the dynamic behavior of this compound in a biological environment. |

| Quantum Mechanics / Molecular Mechanics (QM/MM) | A hybrid method combining high-accuracy QM for a reactive core with efficient MM for the larger environment. nih.gov | Models specific interactions with high precision, such as binding to a metal ion or the catalytic step within an enzyme active site. |

| Density Functional Theory (DFT) | A quantum mechanical method that models the electronic density of a system to calculate its energy and other properties. mdpi.com | Predicts molecular geometry, spectroscopic signatures (IR, NMR), reaction energies, and acid dissociation constants (pKa). jstar-research.commdpi.com |

| Molecular Docking | Computational prediction of the binding orientation and affinity of a small molecule (ligand) to a larger macromolecule (receptor). scifiniti.com | Generates hypotheses about potential protein targets for this compound and predicts the key interactions responsible for binding. |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Carbon |

| Oxygen |

| Nitrogen |

| Methanol |

| Water |

| Carbon Dioxide |

| Hydroxyurea |

| Silver |

| Aluminum |

| Zinc oxide |

| Poliovirus |

| Mousepox virus |

| H5N1 avian flu virus |

| Horsepox virus |

Q & A

Q. How should systematic reviews address heterogeneity in this compound’s pharmacokinetic data from animal studies?

- Methodological Answer : Apply PRISMA guidelines to screen studies, extracting data on bioavailability, half-life, and tissue distribution. Use subgroup analyses to account for species-specific differences (e.g., rodents vs. primates) and dosing regimens. Assess bias via SYRCLE’s risk-of-bias tool for animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.